

# Comparative spectroscopic analysis of formaldehyde and thioformaldehyde

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## Compound of Interest

Compound Name: Thioformaldehyde

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## A Comparative Spectroscopic Guide to Formaldehyde and Thioformaldehyde

Formaldehyde ( $\text{H}_2\text{CO}$ ) and its sulfur analog, **thioformaldehyde** ( $\text{H}_2\text{CS}$ ), serve as fundamental prototypes in molecular spectroscopy. Both are planar molecules exhibiting  $\text{C}_{2v}$  symmetry, yet the substitution of oxygen with sulfur induces significant changes in their spectroscopic properties.<sup>[1]</sup> This guide provides a comparative analysis of their key spectroscopic parameters, supported by experimental data and methodologies, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

## Molecular Structure and Geometry

The ground electronic states of both formaldehyde and **thioformaldehyde** are characterized by a planar geometry. However, the substitution of the oxygen atom with the larger sulfur atom leads to a notable increase in the carbon-heteroatom bond length. The C-H bond length, conversely, is slightly shorter in **thioformaldehyde**.<sup>[1]</sup>

Table 1: Ground State Molecular Structures of Formaldehyde and Thioformaldehyde

Parameter	Formaldehyde (H <sub>2</sub> CO)	Thioformaldehyde (H <sub>2</sub> CS)
r(C-H) (Å)	1.116	1.0925
r(C=X) (Å)	1.208	1.611
∠(HCH) (°)	116.5	116.8
Point Group	C <sub>2v</sub>	C <sub>2v</sub>

## Vibrational Spectroscopy

The fundamental vibrational frequencies for formaldehyde and **thioformaldehyde** have been extensively studied. The table below summarizes these frequencies. A notable difference is the ordering of the C=X stretching and CH<sub>2</sub> scissoring modes; in H<sub>2</sub>CO, the C=O stretch ( $\nu_2$ ) has a higher frequency than the CH<sub>2</sub> scissor ( $\nu_3$ ), while in H<sub>2</sub>CS, the C=S stretch ( $\nu_3$ ) is at a lower frequency than the CH<sub>2</sub> scissor ( $\nu_2$ ).<sup>[1]</sup>

Table 2: Fundamental Vibrational Frequencies (cm<sup>-1</sup>) of Formaldehyde and Thioformaldehyde

Vibration	Symmetry	Description	Formaldehyde (H <sub>2</sub> CO)	Thioformaldehyde (H <sub>2</sub> CS)
$\nu_1$	a <sub>1</sub>	Symmetric C-H stretch	2782.5 <sup>[2]</sup>	2971
$\nu_2$	a <sub>1</sub>	C=O stretch / CH <sub>2</sub> scissor	1746.1 <sup>[2]</sup>	1457
$\nu_3$	a <sub>1</sub>	CH <sub>2</sub> scissor / C=S stretch	1500.1 <sup>[2]</sup>	1059
$\nu_4$	b <sub>1</sub>	Out-of-plane bend	1167.3 <sup>[2]</sup>	990.2
$\nu_5$	b <sub>2</sub>	Asymmetric C-H stretch	2843.1 <sup>[2]</sup>	3024.6
$\nu_6$	b <sub>2</sub>	CH <sub>2</sub> rock	1249.1 <sup>[2]</sup>	991

## Rotational Spectroscopy

Both formaldehyde and **thioformaldehyde** are asymmetric top molecules, though they are close to the prolate symmetric top limit.[3] Their rotational spectra, typically studied in the microwave region, provide highly precise rotational constants, which in turn are used to determine their molecular structures with great accuracy.

Table 3: Ground State Rotational Constants ( $\text{cm}^{-1}$ ) of Formaldehyde and **Thioformaldehyde**

Constant	Formaldehyde ( $\text{H}_2\text{CO}$ )	Thioformaldehyde ( $\text{H}_2\text{CS}$ )
A	9.405	9.896
B	1.295	1.177
C	1.134	1.050

## Electronic Spectroscopy

The electronic spectra of these molecules are marked by a weak  $n \rightarrow \pi^*$  transition in the near-ultraviolet for formaldehyde and in the visible region for **thioformaldehyde**. [1] This red shift in the absorption spectrum for  $\text{H}_2\text{CS}$  is a direct consequence of the lower electronegativity and more diffuse orbitals of sulfur compared to oxygen. The first excited singlet state ( $\tilde{A}^1A_2$ ) of both molecules has a non-planar, pyramidal geometry.

Table 4: Electronic Transition Energies of Formaldehyde and **Thioformaldehyde**

Transition	Formaldehyde ( $\text{H}_2\text{CO}$ )	Thioformaldehyde ( $\text{H}_2\text{CS}$ )
$\tilde{A}^1A_2 \leftarrow X^1A_1$ ( $\text{cm}^{-1}$ )	28188	16395
$\tilde{a}^3A_2 \leftarrow X^1A_1$ ( $\text{cm}^{-1}$ )	25194	14530

## Experimental Methodologies

A variety of high-resolution spectroscopic techniques are employed to study these molecules.

## Rotational Spectroscopy

- Method: Microwave spectroscopy or Terahertz spectroscopy using backward-wave oscillators (BWOs) or solid-state sources.
- Protocol: Gaseous samples at low pressure are introduced into a long absorption cell. The radiation is passed through the cell, and the transmitted intensity is measured by a sensitive detector (e.g., a Schottky barrier diode). Frequency modulation and lock-in detection are often used to enhance sensitivity. For unstable species like **thioformaldehyde**, it can be produced by pyrolysis of a suitable precursor (e.g., trimethylene sulfide) immediately before the absorption cell.<sup>[3]</sup><sup>[4]</sup>

## Vibrational Spectroscopy

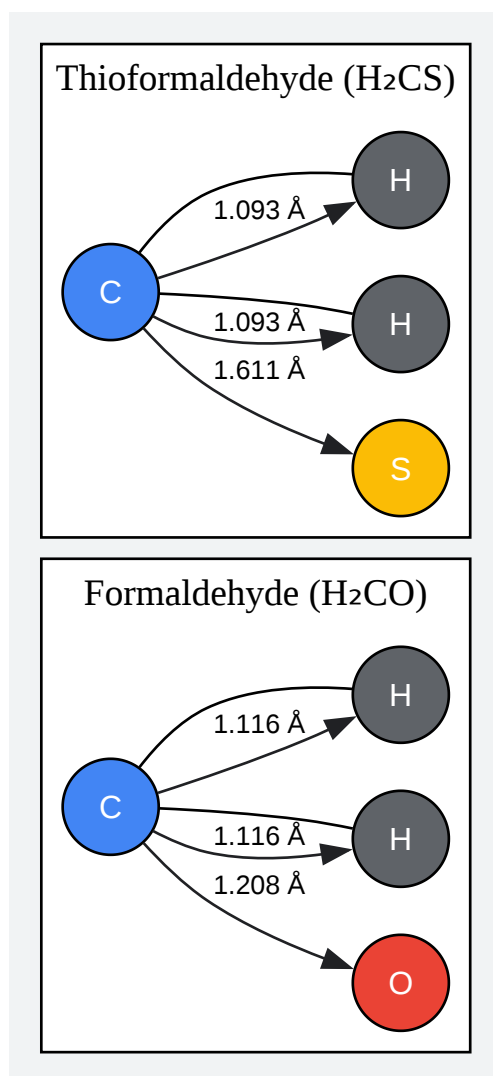
- Method: Fourier Transform Infrared (FTIR) Spectroscopy.
- Protocol: An infrared beam is passed through a gas cell containing the sample. The resulting interferogram is then Fourier-transformed to obtain the vibrational spectrum. For high-resolution studies, long path-length cells and low sample pressures are used to resolve the rotational fine structure of the vibrational bands.<sup>[5]</sup>

## Electronic Spectroscopy

- Method: UV-Visible Absorption Spectroscopy.
- Protocol: A broadband light source (e.g., a deuterium lamp for UV, a tungsten lamp for visible) is passed through a sample cell. The transmitted light is then dispersed by a monochromator and detected. For high-resolution work, laser-based techniques such as cavity ring-down spectroscopy (CRDS) or laser-induced fluorescence (LIF) are employed.<sup>[6]</sup><sup>[7]</sup>

## Visualizations

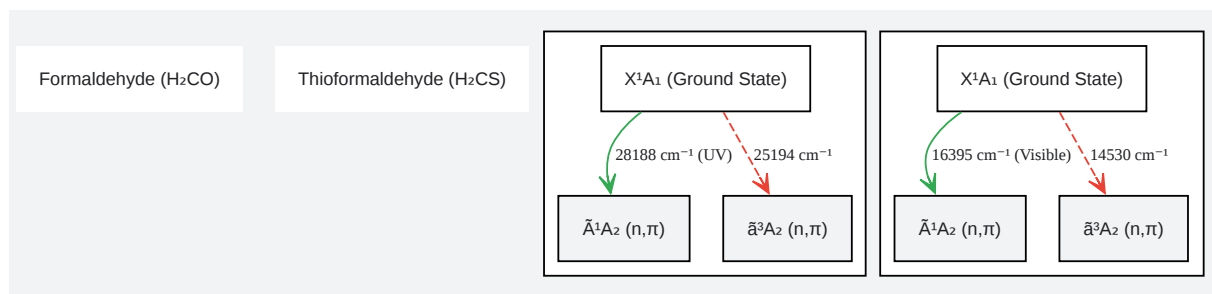
### Molecular Structures



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Caption: Ground state molecular structures of H<sub>2</sub>CO and H<sub>2</sub>CS.

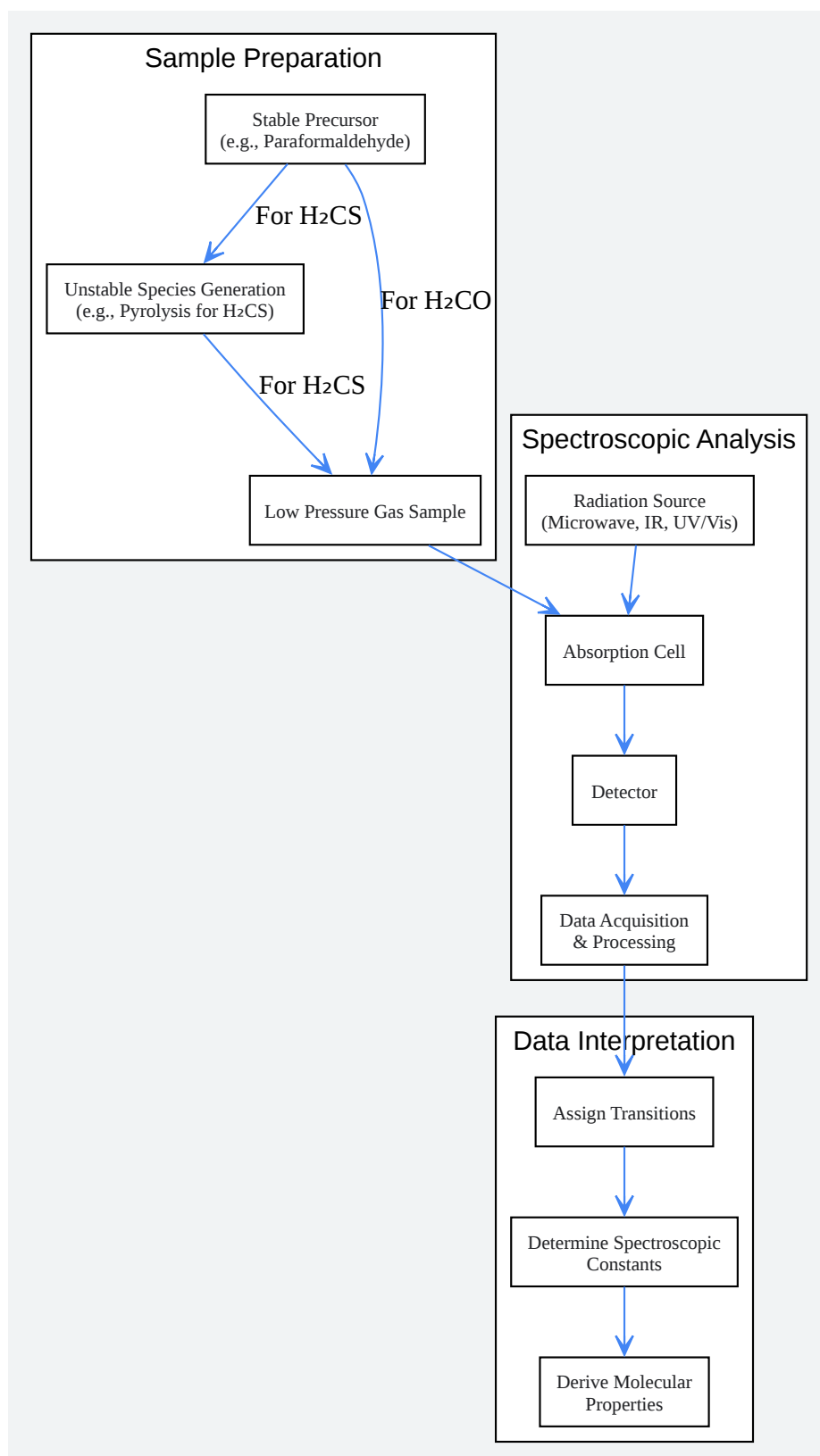
## Electronic Energy Level Comparison



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Caption: Lowest electronic energy levels of H<sub>2</sub>CO and H<sub>2</sub>CS.

## Experimental Workflow



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Caption: Generalized workflow for spectroscopic analysis.

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